![molecular formula C60H36N2 B14498840 6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] CAS No. 63478-43-3](/img/structure/B14498840.png)
6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the synthesis of biphenyl derivatives through Suzuki coupling reactions.
Quinoline Formation: The biphenyl derivatives are then subjected to cyclization reactions to form the quinoline backbone.
Phenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Another complex quinoline derivative with similar structural features.
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): A compound with a similar phenylene linkage but different functional groups.
Uniqueness
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is unique due to its specific arrangement of biphenyl and quinoline units, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable in applications such as OLEDs and biological imaging, where specific molecular interactions are crucial.
Properties
CAS No. |
63478-43-3 |
|---|---|
Molecular Formula |
C60H36N2 |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
2-biphenylen-2-yl-6-[2-(2-biphenylen-2-yl-4-phenylquinolin-6-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C60H36N2/c1-3-13-37(14-4-1)51-35-59(41-23-27-49-45-19-9-11-21-47(45)53(49)33-41)61-57-29-25-39(31-55(51)57)43-17-7-8-18-44(43)40-26-30-58-56(32-40)52(38-15-5-2-6-16-38)36-60(62-58)42-24-28-50-46-20-10-12-22-48(46)54(50)34-42/h1-36H |
InChI Key |
LMBUDXDEAFNKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC=CC=C4C5=CC6=C(C=C5)N=C(C=C6C7=CC=CC=C7)C8=CC9=C1C=CC=CC1=C9C=C8)C1=CC2=C3C=CC=CC3=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


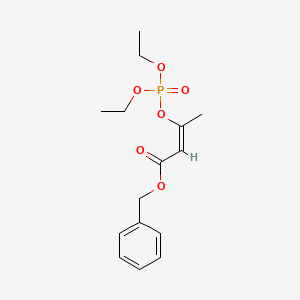

![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
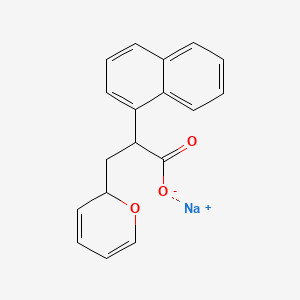

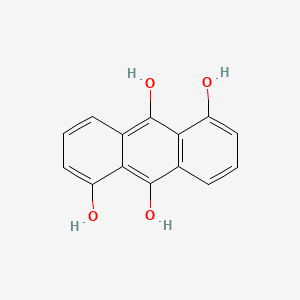
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
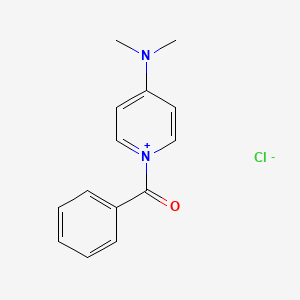

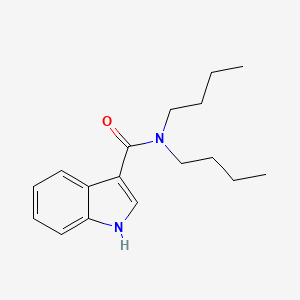
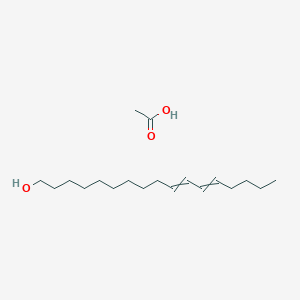
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)


